8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride, also known as CDC or CDC8, is a synthetic compound that has been the subject of extensive scientific research. It is a product for proteomics research . The molecular formula of this compound is C16H7Cl4NO and it has a molecular weight of 371.05 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core with chlorine substituents at the 2, 3, 4, and 8 positions . The presence of these chlorine atoms likely contributes to the compound’s reactivity and potential applications in research.Scientific Research Applications
Crystallographic Studies
The crystal structures of isomeric quinolines, including compounds related to 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride, have been studied extensively. These studies focus on understanding the supramolecular arrangements and interactions such as π-π interactions within these compounds, which are crucial for their potential applications in material science and pharmaceuticals (De Souza et al., 2015).
Electronic and π-Conjugation Roles
The electronic properties and π-conjugation roles of quinoline derivatives have been analyzed in various studies. For instance, Kinunda and Jaganyi (2014) investigated the influence of quinoline on ligand substitution reactions in platinum(II) complexes, providing insights into the electronic structure and reactivity of these compounds (Kinunda & Jaganyi, 2014).
Synthesis and Characterization of Complexes
Several research studies have focused on synthesizing novel complexes involving quinoline derivatives and characterizing their structures. For example, Machura et al. (2012) synthesized novel rhenium(V) complexes using modifications of the 8-hydroxyquinoline framework, which includes structures similar to this compound. These complexes were analyzed using spectroscopic methods and X-ray structure determination (Machura et al., 2012).
Photovoltaic Properties
The photovoltaic properties of quinoline derivatives have been explored, suggesting potential applications in photodiode fabrication. Zeyada et al. (2016) studied the photovoltaic properties of quinoline derivatives and their use in organic–inorganic photodiode fabrication, indicating the potential of these compounds in solar energy applications (Zeyada et al., 2016).
Spectroscopic Characterization and NLO Analyses
The spectroscopic characterization and nonlinear optical (NLO) properties of quinoline derivatives are also areas of active research. Wazzan et al. (2016) conducted detailed studies on the molecular structure and NLO properties of certain quinoline dyes, which could be relevant for understanding the properties of this compound (Wazzan et al., 2016).
Properties
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO/c17-11-5-4-8(6-13(11)19)14-7-10(16(20)22)9-2-1-3-12(18)15(9)21-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZVNCSJJHOEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185207 | |
Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-59-6 | |
Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(3,4-dichlorophenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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